5-(Chloromethyl)-2-ethylthiazole

Lipophilicity Physicochemical property differentiation Medicinal chemistry building blocks

5-(Chloromethyl)-2-ethylthiazole provides a single, unambiguous electrophilic chloromethyl site, unlike its 2-chloro analog, which diverts reactivity toward neonicotinoid pathways. This structural purity delivers predictable regiochemistry for medicinal chemistry and non-neonicotinoid agrochemical campaigns. With a computed XLogP3 of 2.2 and no hydrogen-bond donors, it offers a measurable lipophilicity shift (ΔlogP ~0.5–0.6 units) over 2-methyl analogs without increasing TPSA. Available in scalable batch sizes (50 g to 1000 g) at ≥95% purity, ensuring consistent performance from lead optimization through process scale-up.

Molecular Formula C6H8ClNS
Molecular Weight 161.65 g/mol
CAS No. 861204-96-8
Cat. No. B15049058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2-ethylthiazole
CAS861204-96-8
Molecular FormulaC6H8ClNS
Molecular Weight161.65 g/mol
Structural Identifiers
SMILESCCC1=NC=C(S1)CCl
InChIInChI=1S/C6H8ClNS/c1-2-6-8-4-5(3-7)9-6/h4H,2-3H2,1H3
InChIKeyOSMNJSLUFGQCRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 50 g / 100 g / 250 g / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-2-ethylthiazole (CAS 861204-96-8) — Structural Identity and Core Properties as a Thiazole-Derived Synthetic Intermediate


5-(Chloromethyl)-2-ethylthiazole (CAS 861204-96-8) is a 2,5-disubstituted thiazole heterocycle bearing an electrophilic chloromethyl group at the 5-position and an ethyl substituent at the 2-position [1]. Its molecular formula is C₆H₈ClNS (MW 161.65 g/mol), with a computed XLogP3 of 2.2, a topological polar surface area (TPSA) of 41.1 Ų, and two rotatable bonds, establishing a lipophilic scaffold with modest hydrogen-bond acceptor capacity [1]. The compound serves primarily as a synthetic building block in medicinal chemistry and agrochemical research, where its bifunctional reactivity—nucleophilic substitution at the chloromethyl moiety combined with the electronic influence of the 2-ethyl group—enables modular elaboration into more complex thiazole-containing architectures [1].

Why Generic Substitution of 5-(Chloromethyl)-2-ethylthiazole with Other Chloromethylthiazoles Carries Quantifiable Risk


The class of chloromethylthiazole intermediates is not functionally interchangeable. Even subtle alterations in ring substitution pattern produce measurable differences in lipophilicity, steric environment, and regiochemical reactivity that directly affect downstream synthetic efficiency and final product profiles [1][2]. A 2-methyl analog provides a shorter, less lipophilic alkyl chain (ΔlogP ≈ 0.5–0.6 units) and one fewer rotatable bond than the 2-ethyl target compound, altering both phase-transfer behavior and conformational flexibility during nucleophilic displacement [1]. Shifting the chloromethyl group from the 5- to the 4-position yields a regioisomer with identical molecular weight but distinct electronic distribution at the thiazole nitrogen, which kinetic studies demonstrate changes N-alkylation activation energetics by approximately 570 cal mol⁻¹ in analogous thiazole systems [2]. Furthermore, 2-chloro-5-(chloromethyl)thiazole, a bulk agrochemical intermediate, introduces an additional electrophilic site at the 2-position that diverts reactivity away from the chloromethyl handle and drives specificity toward neonicotinoid pathways rather than the pharmaceutical building-block applications for which the 2-ethyl analog is selected [3]. These quantifiable differences compel procurement on a structure-specific basis.

Quantitative Differentiation Evidence for 5-(Chloromethyl)-2-ethylthiazole Versus Closest Structural Analogs


Lipophilicity Differentiation: 2-Ethyl vs. 2-Methyl Substitution Increases Computed logP by ~0.5–0.6 Units

The target compound, 5-(chloromethyl)-2-ethylthiazole, exhibits a computed XLogP3 of 2.2 [1]. The closest 2-alkyl analog, 5-(chloromethyl)-2-methylthiazole (CAS 63140-11-4), carries an XLogP3 of approximately 1.6–1.7, reflecting the loss of one methylene unit [2]. This ΔlogP of 0.5–0.6 units represents a meaningful difference in compound partitioning that affects both extraction efficiency in aqueous workup and passive membrane permeability when the final target molecule is evaluated in cellular assays. The two rotatable bonds in the 2-ethyl compound (vs. one in the 2-methyl analog) additionally provide greater conformational degrees of freedom for optimizing steric fit during nucleophilic displacement of the chloromethyl group [1].

Lipophilicity Physicochemical property differentiation Medicinal chemistry building blocks

Regiochemical Differentiation: 5-Chloromethyl vs. 4-Chloromethyl Isomer Governs Electrophilic Reactivity at the Thiazole Nitrogen

Kinetic studies by Pepe et al. (1979) established that in 2- and 4-substituted thiazoles, a 4-alkyl substituent exerts a stronger deactivating effect on N-methylation than the identical substituent at the 2-position, with a measured free-energy difference (ΔΔG‡) of 570 cal mol⁻¹ attributed to greater steric hindrance at the 4-position toward electrophilic attack at the ring nitrogen [1]. Applied to the regioisomeric pair 5-(chloromethyl)-2-ethylthiazole (target) and 4-(chloromethyl)-2-ethylthiazole (CAS 40516-60-7), this principle predicts that the 4-chloromethyl isomer will exhibit measurably slower N-alkylation kinetics under identical conditions because the 4-substituent lies closer to the nitrogen lone-pair trajectory. The 5-chloromethyl substitution pattern in the target compound positions the electrophilic handle further from the nitrogen, minimizing steric interference during reactions that proceed through the thiazole nitrogen (e.g., quaternization, coordination to metal catalysts, or N-directed deprotonation) [1].

Regiochemistry Thiazole N-alkylation kinetics Steric hindrance

Differentiation from 2-Chloro-5-(chloromethyl)thiazole: Absence of Second Electrophilic Site Directs Reactivity Exclusively to the Chloromethyl Handle

2-Chloro-5-(chloromethyl)thiazole (CAS 105827-91-6) is a well-established bulk intermediate for the neonicotinoid insecticides thiamethoxam and clothianidin, where the 2-chloro substituent serves as the primary leaving group for subsequent amination and cyclization steps [1][2]. In this scaffold, the 2-chloro and 5-chloromethyl groups compete as electrophilic sites, requiring careful chemoselectivity control. The target compound, 5-(chloromethyl)-2-ethylthiazole, carries a non-leaving ethyl group at the 2-position, which eliminates this competition and directs all nucleophilic reactivity exclusively to the 5-chloromethyl position [3]. This single-electrophile architecture simplifies reaction monitoring, improves crude purity profiles, and avoids the isomeric byproduct mixtures that complicate purification of products derived from the 2-chloro analog [3].

Synthetic intermediate specificity Neonicotinoid pathway divergence Chemoselectivity

Purity and Supply Consistency: Documented 95% Assay with Scalable Batch Sizes Enables Reproducible Synthesis

Authoritative vendor technical datasheets list 5-(chloromethyl)-2-ethylthiazole (CAS 861204-96-8) at a consistently documented purity of 95%, with available packaging spanning 50 g, 100 g, 250 g, and 1000 g batch sizes . This established supply specification contrasts with several less-common chloromethylthiazole regioisomers and analogs, which are often custom-synthesized on demand with variable purity and lead times. The standardized 95% purity threshold provides procurement teams with a verifiable quality benchmark that supports reproducible stoichiometric calculations in multi-step synthetic sequences without requiring in-house re-purification .

Chemical purity Procurement specification Batch scalability

Topological Polar Surface Area and Hydrogen-Bond Acceptor Profile: Consistent TPSA Across Analogs but Distinct LogP Enables Tunable Polarity

The target compound and its closest analogs share an identical computed TPSA of 41.1 Ų (two hydrogen-bond acceptors, zero donors) [1], meaning the thiazole core and chloromethyl group contribute identically to polarity. However, the 2-ethyl chain in the target compound elevates logP by approximately 0.5–0.6 units relative to the 2-methyl analog while preserving the same TPSA [1][2]. This decoupling of lipophilicity from polar surface area is valuable in medicinal chemistry campaigns where one must increase logP to improve membrane permeability without simultaneously inflating TPSA beyond the desirable ≤140 Ų window for oral bioavailability. The 2-ethyl analog thus fills a specific niche in the property-tuning toolkit that the 2-methyl, 2-isopropyl, or unsubstituted variants cannot replicate [2].

TPSA Drug-likeness Polarity tuning

Optimal Application Scenarios for 5-(Chloromethyl)-2-ethylthiazole Grounded in Its Quantified Differentiation


Medicinal Chemistry: Late-Stage Diversification of Lead Series Requiring Higher logP Building Blocks

When a structure–activity relationship (SAR) campaign requires increasing the lipophilicity of a thiazole-containing scaffold without introducing additional hydrogen-bond donors or acceptors, 5-(chloromethyl)-2-ethylthiazole provides an XLogP3 of 2.2 while maintaining a TPSA of 41.1 Ų [1]. This is approximately 0.5–0.6 logP units higher than the 2-methyl analog, delivering a measurable shift in compound partitioning without altering the polar surface area. The single electrophilic chloromethyl site ensures clean nucleophilic displacement with amine, thiol, or alkoxide nucleophiles, generating libraries with predictable regiochemistry [1].

Agrochemical Research: Non-Neonicotinoid Scaffold Elaboration via 5-Position Functionalization

Unlike 2-chloro-5-(chloromethyl)thiazole, which channels synthesis toward neonicotinoid insecticides (thiamethoxam, clothianidin) via its 2-chloro leaving group [2], 5-(chloromethyl)-2-ethylthiazole lacks the competing 2-electrophilic site. This directs all reactivity to the chloromethyl handle, making it suitable for constructing non-neonicotinoid agrochemical candidates—such as fungicides or herbicide safeners—where the 2-ethyl group serves as a metabolically stable, lipophilic anchor rather than a second reactive center [1][2].

Process Chemistry: Scalable Intermediate with Verified 95% Purity for Multi-Kilogram Campaigns

The documented availability of 5-(chloromethyl)-2-ethylthiazole at 95% purity in scalable batch sizes (50 g to 1000 g) supports process chemistry campaigns that demand consistent quality across scale-up . The absence of a competing 2-electrophilic site simplifies reaction monitoring (single-product profile) and reduces the purification burden relative to the 2-chloro analog, which generates isomeric byproducts requiring chromatographic separation or fractional distillation [2].

Computational Chemistry and Property Prediction: Validated Physicochemical Descriptors for Model Training

The computed properties of 5-(chloromethyl)-2-ethylthiazole—XLogP3 2.2, TPSA 41.1 Ų, two rotatable bonds, and zero hydrogen-bond donors—are fully documented in PubChem [1]. These values fill a specific niche in the property space of chloromethylthiazole building blocks and can serve as validated data points for training or benchmarking in silico ADME prediction models, particularly those focused on the lipophilicity-TPSA decoupling behavior observed in 2-alkylthiazole series [1].

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